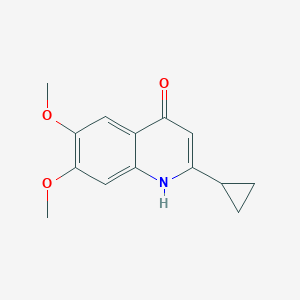
2-cyclopropyl-6,7dimethoxy-4(1H)-quinolone
Cat. No. B8351321
M. Wt: 245.27 g/mol
InChI Key: LJTXDXYAPFOJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05081121
Procedure details


2-Acetylaniline (2.0 g) and 2-thenoyl chloride (3.2 g) were condensed in the same manner as in the preparation of compound 95 to obtain N-(2-thenoyl)-2-acetylaniline (3.1 g). The compound (2.0 g) and potassium t-butoxide (9.1 g) were reacted in the same manner as in the preparation of compound 95 to obtain 2-(2-thienyl)-4(1H)-quinolone (compound 100, 310 mg).



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])(=[O:3])[CH3:2].[C:11]1([C:16](Cl)=[O:17])[S:15][CH:14]=[CH:13][CH:12]=1.C1(C2NC3C(C(=O)C=2)=CC(OC)=C(OC)C=3)CC1>>[C:11]1([C:16]([NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[C:1](=[O:3])[CH3:2])=[O:17])[S:15][CH:14]=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=C(N)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CS1)C(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1NC2=CC(=C(C=C2C(C1)=O)OC)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed in the same manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CS1)C(=O)NC1=C(C=CC=C1)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
